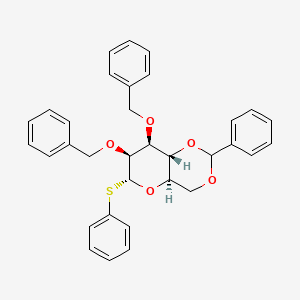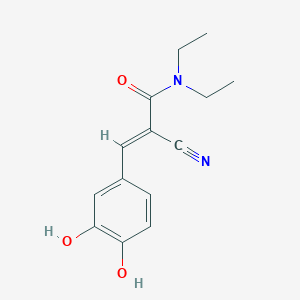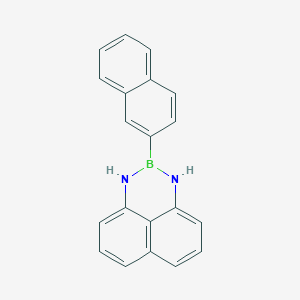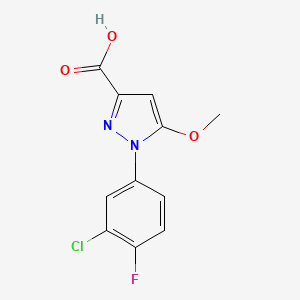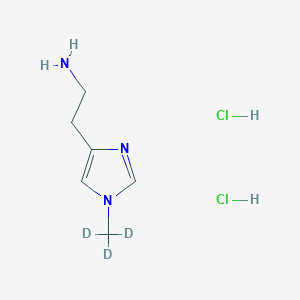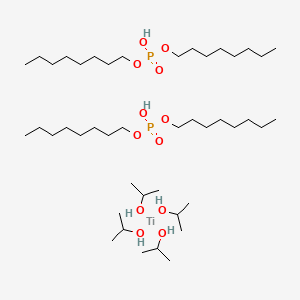
Tetraisopropyl di(dioctylphosphate) titanate
Übersicht
Beschreibung
Tetraisopropyl di(dioctylphosphate) titanate is a chemical compound with the molecular formula C44H98O11P2Ti . It is used in the industry for various purposes .
Synthesis Analysis
Titanium isopropoxide, a related compound, is prepared by treating titanium tetrachloride with isopropanol . The synthesis of nano-TiO2 was achieved using triethanolamine and tetraisopropyl di(dioctylphosphate) titanate .Molecular Structure Analysis
The molecular structure of Tetraisopropyl di(dioctylphosphate) titanate is complex. It has a molecular weight of 929.05600 .Chemical Reactions Analysis
Titanium isopropoxide reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .Physical And Chemical Properties Analysis
Tetraisopropyl di(dioctylphosphate) titanate is a liquid . Its physical and chemical properties can be influenced by factors such as Ti-doping amount and annealing temperature .Wissenschaftliche Forschungsanwendungen
Improving UV Aging Resistance of PBO Fiber
- Summary of the Application : Tetraisopropyl di(dioctylphosphate) titanate is used to prepare modified nano-TiO2, which is then used to dope poly(p-phenylene benzobisoxazole) (PBO) fibers . This application is aimed at improving the UV aging resistance of PBO fibers .
- Methods of Application or Experimental Procedures : Modified nano-TiO2 is prepared using triethanolamine and tetraisopropyl di(dioctylphosphate) titanate . The PBO fibers are then doped with different additions of the modified nano-TiO2 particles. This is done by preparing a PBO polymer solution and using a dry-jet wet spinning technique .
- Results or Outcomes : The addition of nano-TiO2 improves the crystallinity and maximum thermal decomposition rate temperature of PBO fibers . It was found that nano-TiO2 addition did not affect the tensile properties of PBO fibers before ultraviolet (UV) aging began. However, nano-TiO2 with addition values lower than 3% could improve the UV aging resistance performance of PBO fibers, while the aging resistance would be seriously reduced if values were over 5% .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H35O4P.4C3H8O.Ti/c2*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;4*1-3(2)4;/h2*3-16H2,1-2H3,(H,17,18);4*3-4H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHRAVGNLHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H102O12P2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl di(dioctylphosphate) titanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



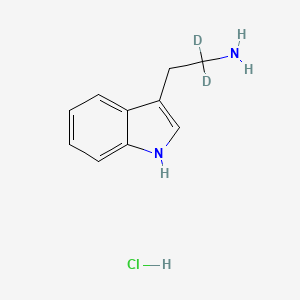
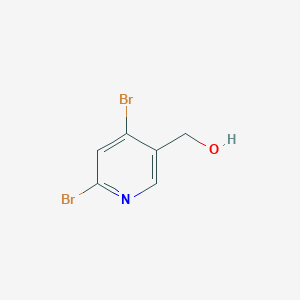
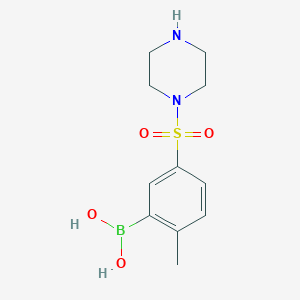
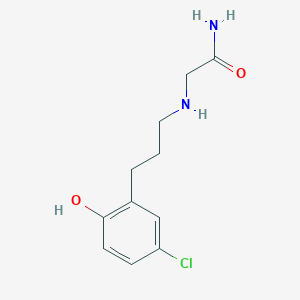
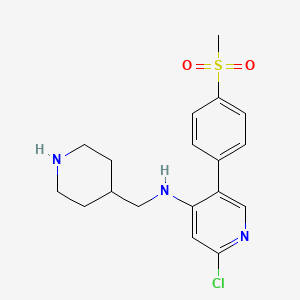
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
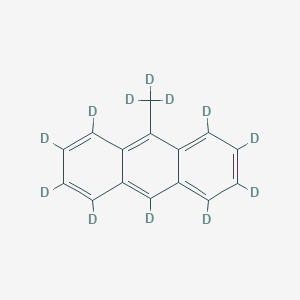
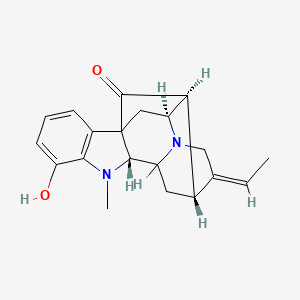
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
